

Technical Support Center: BCl₃ Plasma Etching of Gallium Nitride (GaN)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Boron trichloride	
Cat. No.:	B046275	Get Quote

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding byproduct formation during the BCl₃ plasma etching of Gallium Nitride (GaN). It is intended for researchers, scientists, and professionals working in materials science and semiconductor fabrication.

Troubleshooting Guide

This section addresses common problems encountered during the BCl₃ plasma etching of GaN, offering potential causes and solutions.

Troubleshooting & Optimization

Check Availability & Pricing

Problem	Potential Causes	Recommended Solutions
Low Etch Rate	- Insufficient RF or ICP power- High chamber pressure- Incorrect gas mixture (too much BCl3 relative to Cl2)- Redeposition of non-volatile etch byproducts	- Increase RF and/or ICP power to enhance ion bombardment and plasma density Decrease chamber pressure to increase the mean free path of reactive species Increase the percentage of Cl2 in the gas mixture, as Cl radicals are the primary etchant for GaN.[1]- Optimize substrate temperature to facilitate the desorption of etch byproducts like GaClx.
Poor Surface Morphology (Roughness, Pitting)	- Excessive ion bombardment (high RF power)- Formation and redeposition of boron- containing residues[2]- Micromasking from sputtered mask material or chamber contaminants	- Reduce RF power to minimize physical sputtering damage Adjust the Cl ₂ /BCl ₃ ratio; a higher BCl ₃ concentration can sometimes lead to smoother surfaces, but may also cause residue formation.[3]- Perform a pre- etch clean with a short BCl ₃ plasma step to remove native oxides and other surface contaminants.[4][5]- Ensure the mask material is robust and does not sputter significantly under the etch conditions.
Formation of Pillars or "Grass"	- Micromasking from involatile materials- Sputtered oxide debris from the mask sidewalls, especially when using SiO ₂ masks[4][5]	- A pre-etch clean with BCl ₃ plasma can help remove potential micromasking agents. [4][5]- Optimize the mask patterning process to ensure clean and smooth sidewalls

Troubleshooting & Optimization

Check Availability & Pricing

		Adjusting etch parameters to favor chemical etching over physical sputtering can sometimes mitigate this issue.
Sidewall Profile Issues (Sloping, Faceting)	- Mask erosion during the etch process- Excessive chemical etching component leading to isotropic etching- Redeposition of byproducts on the sidewalls	- Use a more robust mask material with high selectivity to the GaN etch chemistry Optimize the balance between physical (ion bombardment) and chemical etching by adjusting RF power and gas chemistry. Increasing the physical component can lead to more anisotropic profiles Elevated substrate temperatures can sometimes improve sidewall profiles by enhancing the volatility of byproducts.[2][3]
Post-Etch Residue	- Formation of non-volatile boron compounds (e.g., BxCly, BN)[2][6][7]- Redeposition of GaClx byproducts- Polymer-like film deposition (BxCly)[6] [8]	- Increasing the substrate temperature can enhance the volatility of boron- and chlorine-containing byproducts.[2][7]- A post-etch treatment, such as an O ₂ plasma clean or a wet etch in dilute HCl, can be effective in removing some residues Adjusting the ion energy to be within a specific range (~32-60 eV) may prevent the deposition of B _x Cly polymer films.[6][8]

Frequently Asked Questions (FAQs)

Troubleshooting & Optimization





Q1: What are the primary etch byproducts in BCl₃/Cl₂ plasma etching of GaN?

The primary volatile etch byproducts are gallium chlorides (GaCl_x) and nitrogen-containing species.[9] However, several less volatile or non-volatile byproducts can form and redeposit on the surface, including boron-chlorine compounds (B_xCly), boron nitride (BN), and gallium oxide if oxygen is present in the chamber.[2][6][7] These byproducts can affect the etch rate, surface morphology, and device performance.

Q2: How does the addition of BCl3 to a Cl2 plasma affect the GaN etch process?

Adding BCl3 to a Cl2 plasma has several effects:

- Native Oxide Removal: BCl₃ is effective at scavenging oxygen and water vapor, helping to remove the native Ga₂O₃ layer from the GaN surface, which is crucial for initiating the etch process.[2]
- Etch Rate Modification: Generally, increasing the BCl₃ concentration relative to Cl₂ decreases the GaN etch rate because the concentration of reactive chlorine radicals and ions is reduced.[1][10]
- Surface Morphology: The addition of BCl₃ can lead to smoother etched surfaces by passivating the sidewalls and reducing the chemical etch component.[3] However, excessive BCl₃ can lead to the formation of boron-containing residues.[2]
- Selectivity: BCl₃ addition can influence the etch selectivity to different mask materials. For
 instance, it has been shown to inhibit the etching of Ni masks, thereby increasing the GaN/Ni
 selectivity.[10]

Q3: What is the role of substrate temperature in BCl3 plasma etching of GaN?

Substrate temperature plays a critical role in the desorption of etch byproducts. Higher temperatures increase the volatility of GaCl_x and boron-containing residues.[2][7] Etching at elevated temperatures (e.g., >230°C) can lead to smoother etch profiles and reduced surface contamination.[2] However, excessively high temperatures can also increase the chemical etch rate, potentially leading to more isotropic profiles.[2]

Q4: Can post-etch cleaning procedures remove byproducts?



Yes, post-etch cleaning is often necessary. Depending on the nature of the residue, different methods can be employed:

- Wet Chemical Cleaning: A dip in dilute hydrochloric acid (HCl) can be effective in removing metallic compounds and some chloride residues.
- Plasma Cleaning: An in-situ or ex-situ oxygen (O₂) plasma treatment can be used to remove carbon-based contamination and some polymer-like films.
- Annealing: Post-etch annealing at elevated temperatures can help to desorb volatile residues and potentially repair some plasma-induced surface damage.

Experimental Protocols Typical BCl₃/Cl₂ Plasma Etching Protocol for GaN

This protocol provides a general framework. Optimal parameters will vary depending on the specific etching system and desired outcome.

- Sample Preparation:
 - Clean the GaN wafer using a standard solvent cleaning process (e.g., acetone, isopropanol, deionized water).
 - Perform a pre-treatment to remove the native oxide, for example, by dipping in a dilute solution of hydrofluoric acid (HF) or hydrochloric acid (HCl).[2]
 - Deposit and pattern the desired mask material (e.g., SiO₂, SiN_x, Ni).
- Plasma Etching (Inductively Coupled Plasma ICP):
 - Load Sample: Transfer the prepared sample into the ICP chamber.
 - Chamber Conditioning: It is good practice to run a conditioning plasma (e.g., with the etch gases) for a few minutes with the shutter closed to stabilize the chamber environment.
 - Etching Parameters:



- Gas Flow: Set the flow rates for Cl₂ and BCl₃. A common starting point is a mixture with a higher proportion of Cl₂ (e.g., 70-90%).[11]
- Pressure: Set the chamber pressure, typically in the range of a few mTorr.[11]
- ICP Power: Apply ICP power to generate a high-density plasma. This primarily controls the ion density.
- RF Power (Bias): Apply RF power to the substrate stage to control the ion energy (DC bias).
- Substrate Temperature: Set the desired substrate temperature.
- Initiate Etch: Open the shutter to expose the sample to the plasma for the desired duration.
- Terminate Etch: Close the shutter, turn off the plasma and gas flows.
- Unload Sample: Vent the chamber and remove the sample.
- Post-Etch Characterization:
 - Etch Depth: Measure the etch depth using a profilometer or scanning electron microscope (SEM).
 - Surface Morphology: Analyze the surface roughness and morphology using atomic force microscopy (AFM) or SEM.
 - Sidewall Profile: Examine the etch profile and sidewall angle using cross-sectional SEM.
 - Surface Composition: Investigate the presence of residues using X-ray photoelectron spectroscopy (XPS).

Data Presentation

Table 1: Effect of Cl₂/BCl₃ Gas Ratio on GaN Etch Rate



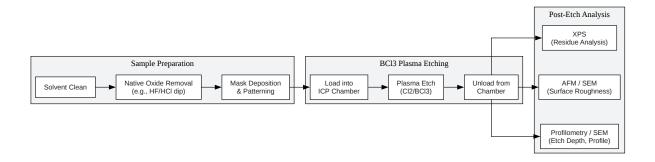
ICP Power (W)	RF Power (W)	Pressur e (mTorr)	Total Flow (sccm)	% Cl ₂ in Cl ₂ /BCl ₃	DC Bias (V)	GaN Etch Rate (nm/min	Referen ce
1000	100	7	70	10%	-350	~150	[1]
1000	100	7	70	90%	-279	~850	[1]
-	-	1	200	75%	-	1070	[10]
-	-	1	200	100%	-	1230	[10]

Table 2: Example Etch Selectivities

Etch Chemistry	Mask Material	GaN Etch Rate	Mask Etch Rate	Selectivity (GaN:Mask)	Reference
Cl ₂ /BCl ₃ (90%/10%)	SiO ₂	~845.3 nm/min	~106.7 nm/min	7.92	[3][11]
Cl ₂ /BCl ₃ (90%/10%)	Ni	>1000 nm/min	~22 nm/min	~46	[10]
BCl₃	SiO ₂	9 nm/min	~10 nm/min	~0.9	[4]

Visualizations

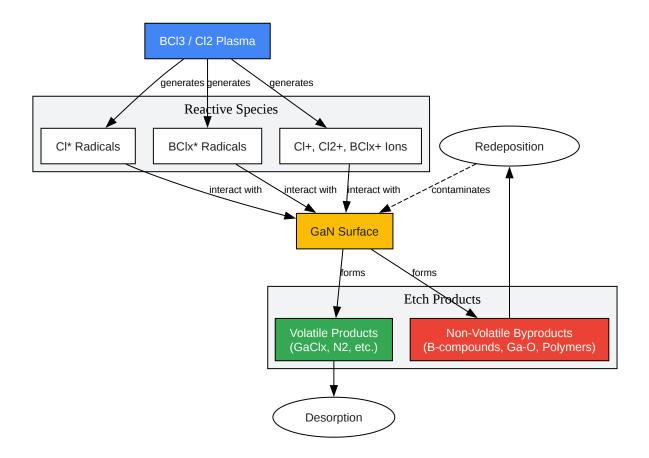




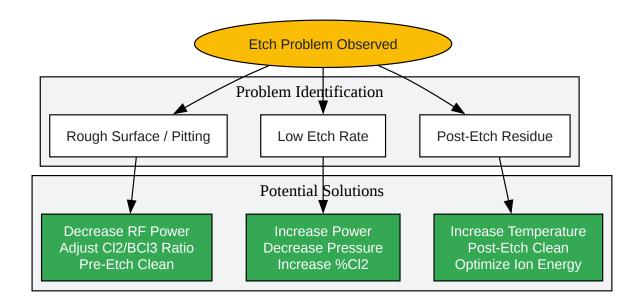
Click to download full resolution via product page

Caption: Experimental workflow for BCI₃ plasma etching of GaN.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 5. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 6. arxiv.org [arxiv.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. [2512.12569] Mechanisms of inductively coupled BCl3-plasma interaction with the GaN surfaceMechanisms of inductively coupled BCl3-plasma interaction with the GaN surface [web3.arxiv.org]



- 9. GaN Etching in BCl3/Cl2 Plasmas | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: BCl₃ Plasma Etching of Gallium Nitride (GaN)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046275#byproduct-formation-in-bcl-plasma-etching-of-gan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com